molecular formula C11H15Cl2NO2 B5229061 2-(3,4-dichlorophenoxy)-N-(2-methoxyethyl)ethanamine

2-(3,4-dichlorophenoxy)-N-(2-methoxyethyl)ethanamine

Cat. No. B5229061
M. Wt: 264.14 g/mol
InChI Key: YMQAQQSQTHXJSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dichlorophenoxy)-N-(2-methoxyethyl)ethanamine, commonly known as Dexmedetomidine, is a highly selective alpha-2 adrenergic receptor agonist that is used in the field of medicine for its sedative and analgesic properties. It is a potent drug that is used in various clinical settings, including intensive care units, operating rooms, and emergency departments. The purpose of

Mechanism of Action

Dexmedetomidine works by selectively activating alpha-2 adrenergic receptors in the brain and spinal cord. This results in a decrease in sympathetic nervous system activity and an increase in parasympathetic nervous system activity, leading to sedation, analgesia, and decreased heart rate and blood pressure. Dexmedetomidine also has anxiolytic and anti-inflammatory effects.
Biochemical and Physiological Effects:
Dexmedetomidine has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of norepinephrine and other neurotransmitters, leading to sedation and analgesia. It also has anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory conditions. Dexmedetomidine has been shown to have minimal effects on respiratory function, making it a useful drug for patients with respiratory compromise.

Advantages and Limitations for Lab Experiments

Dexmedetomidine has a number of advantages for use in lab experiments. It is highly selective for alpha-2 adrenergic receptors, which allows for specific targeting of these receptors. It also has a short half-life, which allows for rapid onset and offset of its effects. However, Dexmedetomidine can be difficult to work with due to its high potency and the need for precise dosing.

Future Directions

There are a number of potential future directions for the use of Dexmedetomidine. One area of research is the use of Dexmedetomidine in the treatment of neurological disorders, such as stroke and traumatic brain injury. Another area of research is the use of Dexmedetomidine in the treatment of pain and anxiety in cancer patients. Additionally, there is ongoing research into the development of new analogs of Dexmedetomidine with improved pharmacological properties.

Synthesis Methods

The synthesis of Dexmedetomidine involves the reaction of 3,4-dichlorophenylacetonitrile with 2-methoxyethylamine in the presence of a reducing agent, such as sodium borohydride. The resulting product is then purified through a series of chromatographic techniques. The chemical structure of Dexmedetomidine is shown below:

Scientific Research Applications

Dexmedetomidine has been extensively studied for its sedative and analgesic properties. It is commonly used in the field of anesthesia to provide sedation and analgesia for patients undergoing surgery. It has also been used in the treatment of pain, anxiety, and agitation in critically ill patients. In addition, Dexmedetomidine has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurological disorders, such as stroke and traumatic brain injury.

properties

IUPAC Name

N-[2-(3,4-dichlorophenoxy)ethyl]-2-methoxyethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2NO2/c1-15-6-4-14-5-7-16-9-2-3-10(12)11(13)8-9/h2-3,8,14H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQAQQSQTHXJSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCCOC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dichlorophenoxy)ethyl]-2-methoxyethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.